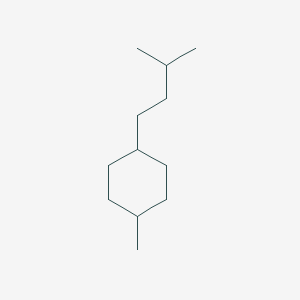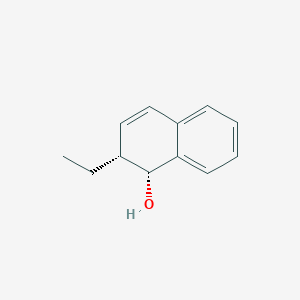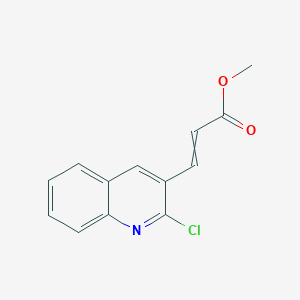
(6S)-6,10-dimethylundec-9-en-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-6,10-dimethylundec-9-en-4-ol is an organic compound with a complex structure that includes multiple functional groups This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6,10-dimethylundec-9-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: This involves the construction of the undecane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: Functional groups such as the hydroxyl group and the double bond are introduced using specific reagents and conditions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the double bond can be formed through elimination reactions.
Stereochemical Control: Ensuring the correct stereochemistry at the 6th position is crucial. This can be achieved using chiral catalysts or starting materials that impart the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6S)-6,10-dimethylundec-9-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond results in a fully saturated hydrocarbon.
科学研究应用
(6S)-6,10-dimethylundec-9-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (6S)-6,10-dimethylundec-9-en-4-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
(6S)-6,10-dimethylundec-9-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
(6S)-5,6,7,8-tetrahydrofolic acid: Shares the (6S) stereochemistry but has a different functional group arrangement.
Uniqueness
(6S)-6,10-dimethylundec-9-en-4-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
402489-01-4 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
(6S)-6,10-dimethylundec-9-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h8,12-14H,5-7,9-10H2,1-4H3/t12-,13?/m0/s1 |
InChI 键 |
FXYWMUVGDPTSCK-UEWDXFNNSA-N |
手性 SMILES |
CCCC(C[C@@H](C)CCC=C(C)C)O |
规范 SMILES |
CCCC(CC(C)CCC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
